molecular formula C17H24N2O3 B2861068 tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate CAS No. 1073190-54-1

tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate

Cat. No.: B2861068
CAS No.: 1073190-54-1
M. Wt: 304.39
InChI Key: YMZJENBJFDEAGT-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C18H26N2O3. It is a derivative of piperazine, featuring a tert-butyl ester group and a 4-methylbenzoyl moiety. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate typically involves the following steps:

  • Formation of Piperazine Derivative: : Piperazine is reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form 4-(4-methylbenzoyl)piperazine.

  • Esterification: : The resulting piperazine derivative is then treated with tert-butyl chloroformate to introduce the tert-butyl ester group, yielding this compound.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce the carbonyl groups.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed

  • Oxidation Products: : Carboxylic acids and ketones.

  • Reduction Products: : Alcohols and amines.

  • Substitution Products: : Alkylated or acylated derivatives of piperazine.

Scientific Research Applications

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is used in various scientific research applications, including:

  • Chemistry: : As a building block in organic synthesis and as a reagent in chemical reactions.

  • Biology: : In the study of biological systems and as a potential inhibitor in biochemical assays.

  • Medicine: : In drug discovery and development, particularly in the design of new pharmaceuticals.

  • Industry: : In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Tert-Butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate is similar to other piperazine derivatives, such as tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate and tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate

Similar Compounds

  • tert-Butyl 4-(4-methylbenzoyl)piperidine-1-carboxylate

  • tert-Butyl 4-(4-methylbenzoyl)-1,4-diazepane-1-carboxylate

These compounds share similar core structures but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

tert-butyl 4-(4-methylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-13-5-7-14(8-6-13)15(20)18-9-11-19(12-10-18)16(21)22-17(2,3)4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZJENBJFDEAGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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